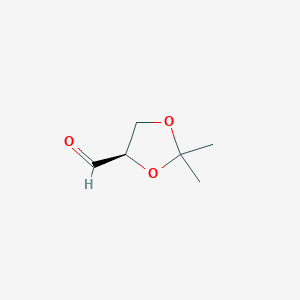

(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Description

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (CAS: 15186-48-8) is a chiral aldehyde derivative of glyceraldehyde, where the 2,2-dimethyl-1,3-dioxolane moiety acts as a protecting group for the diol functionality. This compound is a pale yellow to colorless liquid with a molecular formula of C₆H₁₀O₃, molecular weight 130.14 g/mol, and a density of 1.045 g/mL at 25°C . Key physical properties include:

- Boiling point: 139°C

- Specific optical rotation: [α]D = +53.8° (c = 2, in CHCl₃)

- Refractive index: n²⁰/D = 1.454 .

It is primarily used as a critical intermediate in synthesizing gemcitabine, a nucleoside analog chemotherapeutic agent . Its enantiomeric purity (R-configuration) is essential for directing the stereoselectivity of downstream products, particularly in L-nucleoside synthesis for antiviral and anticancer drugs .

Properties

IUPAC Name |

(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPYVWACGYQDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15186-48-8 | |

| Record name | 15186-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Olefinic Diol Preparation

The synthesis begins with (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, which undergoes a Wittig reaction with n-BuLi and benzyltriphenylphosphonium bromide in tetrahydrofuran (THF) at 0°C. This step generates olefinic protected diols 2 and 3 as intermediates. The reaction mixture is stirred for 30 minutes at room temperature, followed by extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography.

Cyclization and Deselenenylation

The diols are subjected to electrophilic selenium-mediated cyclization using N-phenylselenophthalimide and BF₃·Et₂O. This step forms enantiopure hydroxy-substituted tetrahydrofuran derivatives. The selenium group at the C-4 position is replaced with an allyl group via allyltributylstannane and azobisisobutyronitrile (AIBN), yielding perhydrofuro[3,4-b]pyrans or furans depending on the stereochemistry of the OH and allyl groups. Final deselenenylation with triphenyltin hydride and AIBN produces the bicyclic products.

Silver-Catalyzed [3 + 2] Cycloaddition

Alkynylation and Oxidation

In this route, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde is treated with ethynyl magnesium bromide to form a propargyl alcohol intermediate. Subsequent oxidation with sodium hydride and methyl iodide converts the alcohol into methyl ethers 7a and 7b , which are inseparable diastereomers.

Cycloaddition Reaction

The diastereomers undergo a silver-induced [3 + 2] cycloaddition with isocyanides, leading to the total synthesis of jiangrine C and D. This method highlights the compound’s utility in constructing complex natural product frameworks.

Solvent-Free Green Synthesis

Diol Protection

A solvent-free approach starts with glycerol, which reacts with 2,2-dimethyl-1,3-dioxolan-4-yl methanol in the presence of p-toluenesulfonic acid (PTSA) at 68–72°C. The reaction achieves 99.3% yield of the intermediate 2,2-dimethyl-1,3-dioxolane-4-methanol by removing methanol via distillation.

Oxidation to Carboxaldehyde

The intermediate is oxidized with excess acetone and aluminum isopropylate at 58–62°C, yielding the title compound in 73.4% after silica gel chromatography. This method eliminates solvent use, reducing environmental impact and cost.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization

Role of Catalysts

In the selenium-mediated route, BF₃·Et₂O facilitates electrophilic cyclization by activating the selenophile. Aluminum isopropylate in the solvent-free method acts as a Lewis acid, enhancing the oxidation efficiency of acetone.

Stereochemical Control

The cis or trans arrangement of OH and allyl groups in intermediates dictates the formation of pyrans versus furans during cyclization. Solvent-free conditions minimize racemization, preserving the (R)-configuration.

Industrial and Research Applications

The compound’s chiral dioxolane ring serves as a precursor for antiviral agents and flavoring compounds. Its solvent-free synthesis is scalable for industrial production, while selenium-based routes enable access to pharmacologically relevant bicyclic ethers.

Scientific Research Applications

®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving chiral aldehydes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in organic synthesis. The dioxolane ring provides stability and influences the compound’s reactivity by affecting the electronic environment of the aldehyde group.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

The S-enantiomer (CAS: 22323-80-4) shares the same molecular formula (C₆H₁₀O₃ ) and functional groups but exhibits opposite stereochemistry. Key differences include:

The R-enantiomer’s configuration at C4 (derived from D-glyceraldehyde) is crucial for forming L-nucleosides, which exhibit higher therapeutic efficacy and lower toxicity compared to D-nucleosides .

Structural Analogs with C₆H₁₀O₃ Formula

Other compounds sharing the C₆H₁₀O₃ formula include:

Hydroxypropyl acrylate (CAS: 25584-83-2):

- Contains an acrylate ester and hydroxyl group.

- Applications: Polymer crosslinking, adhesives .

- Key difference : Lacks the dioxolane ring and aldehyde functionality, limiting use in chiral synthesis.

Applications: Flavoring agents, metabolic studies .

These analogs demonstrate how functional group variation dictates chemical reactivity and industrial applications, distinguishing them from the dioxolane-carboxaldehyde scaffold.

Biological Activity

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (CAS No. 15186-48-8) is a compound with a unique dioxolane structure that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores its biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.14 g/mol

- Boiling Point : Not available

- Solubility : Freely soluble in organic solvents; forms a readily soluble hydrate in water.

Antimicrobial Properties

Research indicates that compounds similar to (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde exhibit antimicrobial activity . The dioxolane structure is known to facilitate interactions with biological membranes, which can disrupt microbial growth. For instance, derivatives of dioxolanes have shown efficacy against various bacterial strains, suggesting that (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde may possess similar properties.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Dioxolane derivatives have been reported to influence enzyme activity by altering the binding affinity of substrates or by stabilizing enzyme-substrate complexes. This characteristic is particularly valuable in drug design, where targeting specific enzymes can lead to therapeutic effects.

Application in Organic Synthesis

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde serves as a precursor for synthesizing various biologically active compounds. For example, it can be utilized in the synthesis of glycerol derivatives which are important in metabolic studies and pharmaceutical applications .

Study on Glycerol Metabolism

A study highlighted the use of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde as a starting material for synthesizing labeled glycerol. This labeled glycerol was employed to investigate the stereochemistry of glycerol metabolism in Streptomyces cattleya, illustrating the compound's utility in metabolic research .

Development of Bio-Based Solvents

In another investigation focused on developing bio-based solvents, researchers explored the synthesis of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate from glycerol. This study emphasized the importance of dioxolanes as sustainable alternatives to traditional solvents due to their lower toxicity and enhanced biodegradability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Solubility | Freely soluble |

| Antimicrobial Activity | Yes |

| Enzyme Inhibition | Potentially active |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Industrial methods highlight the use of aluminum isopropylate as a catalyst in oxidation processes involving acetone as both solvent and oxygen donor:

| Reaction | Conditions | Yield | Catalyst | Reference |

|---|---|---|---|---|

| Oxidation to carboxylic acid | 58–62°C, 2–6 hours, acetone solvent | 73.4% | Aluminum isopropylate |

This reaction demonstrates the compound’s role in producing 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, a precursor for further functionalization.

Reduction Reactions

Reduction of the aldehyde group yields the corresponding alcohol. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective under mild conditions:

| Reagent | Product | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| NaBH₄ | 2,2-Dimethyl-1,3-dioxolane-4-methanol | Room temperature | 1–2 hours | |

| LiAlH₄ | 2,2-Dimethyl-1,3-dioxolane-4-methanol | 0–5°C | 30 minutes |

The alcohol derivative retains the dioxolane ring’s stability, making it suitable for chiral alcohol synthesis.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines or acetals. Amines and alcohols are common nucleophiles:

| Nucleophile | Product | Base | Solvent | Reference |

|---|---|---|---|---|

| Primary amines | Schiff base derivatives | Triethylamine | THF | |

| Alcohols | Acetal-protected derivatives | p-TsOH | Toluene |

These reactions exploit the electrophilic carbonyl carbon, enabling applications in asymmetric catalysis and protecting-group strategies.

Substitution Reactions

The compound undergoes substitution at the aldehyde carbon, particularly in the presence of strong nucleophiles:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Grignard reagents | Secondary alcohol derivatives | Anhydrous ether, 0°C | |

| Organolithium | Tertiary alcohol derivatives | Dry hexane, -78°C |

Stability and Reactivity Considerations

-

Thermal Stability : The dioxolane ring enhances thermal stability, allowing reactions at elevated temperatures (up to 72°C) without decomposition .

-

Chiral Integrity : The (R)-configuration remains intact during reactions, critical for applications in enantioselective synthesis.

-

Solvent Compatibility : Freely soluble in organic solvents (e.g., acetone, THF), but forms hydrates in aqueous environments.

Q & A

Q. Table 1. Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Wittig Reaction | Ylide 98, EtOAc/PE (1:4), 48 h | 80% | |

| Zr-Catalyzed Carboalumination | Cp₂ZrCl₂, AlMe₃, hexanes, 0°C | 50% | |

| Thioacetal Formation | 2-Mercaptoacetic acid, toluene, reflux | 48% |

Q. Table 2. Spectroscopic Reference Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ 6.70 (dd, J = 15.83 Hz, trans-CH=CH) | |

| NMR | δ 197.5 (C=O), 109.8 (C-O) | |

| IR | 1682 cm⁻¹ (C=O), 1064 cm⁻¹ (C-O-C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.